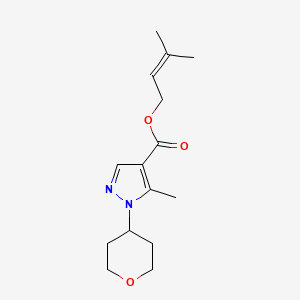![molecular formula C18H17N3O3 B7679304 2,3-dihydroxy-N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]benzamide](/img/structure/B7679304.png)
2,3-dihydroxy-N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydroxy-N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]benzamide, also known as MPB or MPB-PEA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects that make it a valuable tool for investigating various aspects of cellular and molecular biology.
Mechanism of Action
The mechanism of action of 2,3-dihydroxy-N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects that make it a valuable tool for scientific research. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,3-dihydroxy-N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]benzamide in lab experiments is its specificity. This compound has been shown to have a high degree of selectivity for certain enzymes and proteins, which makes it a valuable tool for investigating specific cellular and molecular processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell lines, which may limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research on 2,3-dihydroxy-N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]benzamide. One area of interest is in the development of this compound-based therapies for cancer and other diseases. Another area of research is in the investigation of the molecular mechanisms underlying the biochemical and physiological effects of this compound. Additionally, there is potential for the development of new this compound analogs with improved selectivity and reduced toxicity. Overall, this compound is a promising compound with a range of potential applications in scientific research.
Synthesis Methods
The synthesis of 2,3-dihydroxy-N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]benzamide involves a series of chemical reactions that start with the reaction of 4-phenyl-3-buten-2-one with hydrazine hydrate to form 1-methyl-3-phenyl-4-hydrazinyl-2-buten-1-one. This intermediate is then reacted with 2,3-dihydroxybenzaldehyde to form the final product, this compound.
Scientific Research Applications
2,3-dihydroxy-N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]benzamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that this compound has anti-tumor effects in a range of cancer cell lines, including breast, prostate, and lung cancer.
Properties
IUPAC Name |
2,3-dihydroxy-N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-21-11-13(16(20-21)12-6-3-2-4-7-12)10-19-18(24)14-8-5-9-15(22)17(14)23/h2-9,11,22-23H,10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWYEVFBBYKUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)CNC(=O)C3=C(C(=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[(4-hydroxy-3-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7679221.png)


![Methyl 1-[2-(3,5-dichlorophenyl)ethyl]-6-oxopyridazine-3-carboxylate](/img/structure/B7679246.png)
![3-(2-fluorophenyl)-5-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679247.png)

![4-[[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7679262.png)

![5-[[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7679302.png)
![1-Methyl-5-[[4-(2,2,2-trifluoroethoxy)phenyl]methylsulfonylmethyl]pyrazole](/img/structure/B7679308.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2-oxazole](/img/structure/B7679322.png)
![[4-Cyclopropyl-5-[2-(3,5-dichlorophenyl)ethylsulfanyl]-1,2,4-triazol-3-yl]methanol](/img/structure/B7679328.png)
![1-Morpholin-4-yl-2-[4-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pyrazol-1-yl]ethanone](/img/structure/B7679341.png)
![3-[[1-(4-Methoxyphenyl)imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7679346.png)
